molecular formula C15H20ClN3O4S B6488392 2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride CAS No. 1177149-41-5

2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride

Cat. No.: B6488392
CAS No.: 1177149-41-5
M. Wt: 373.9 g/mol
InChI Key: RQEZDZBVURYMHC-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione hydrochloride is a benzothiazole derivative featuring a piperazine-ethyl-ketone side chain and a sulfonic acid anhydride moiety. Benzothiazoles are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. Structural elucidation of such compounds typically employs X-ray crystallography, facilitated by programs like SHELXL for refinement and ORTEP-3 for molecular visualization .

Properties

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S.ClH/c1-2-16-7-9-17(10-8-16)14(19)11-18-15(20)12-5-3-4-6-13(12)23(18,21)22;/h3-6H,2,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZDZBVURYMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The closest structural analogues identified in the provided evidence include 2H-1-aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) and 2H-1-aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) . While these compounds share heterocyclic cores and nitrogen-containing substituents, key differences exist:

Feature Target Compound Compound 8b/8c
Core Structure Benzothiazole with sulfonic anhydride Isoxazole fused with naphthalene/cycloheptane
Substituent 4-Ethylpiperazin-1-yl-2-oxoethyl 1-Phenethylpiperidin-4-yl
Chlorination Absent Present (C7/C8 position)
Solubility Enhanced via hydrochloride salt Likely lower due to hydrophobic phenethyl group

Pharmacological Implications

  • Benzothiazole vs. Isoxazoles, in contrast, are more rigid and may limit conformational flexibility .
  • Piperazine vs. Piperidine Substituents: The piperazine moiety in the target compound offers two basic nitrogen atoms, improving water solubility and metabolic stability compared to the mono-basic piperidine in 8b/8c. Piperazine derivatives are also less prone to cytochrome P450-mediated oxidation .
  • Chlorine Effects : The absence of chlorine in the target compound may reduce off-target toxicity but could diminish halogen bonding interactions observed in chlorinated analogues like 8b/8c .

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